molecular formula C12H16O3 B3197047 2,6-Dimethyl-4-propoxybenzoic acid CAS No. 100256-91-5

2,6-Dimethyl-4-propoxybenzoic acid

Cat. No. B3197047
CAS RN: 100256-91-5
M. Wt: 208.25 g/mol
InChI Key: SYHZOPOTVGUEAZ-UHFFFAOYSA-N
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Description

2,6-Dimethyl-4-propoxybenzoic acid is a chemical compound with the CAS Number: 100256-91-5 . It has a molecular weight of 208.26 . The IUPAC name for this compound is 2,6-dimethyl-4-propoxybenzoic acid . The InChI code for this compound is 1S/C12H16O3/c1-4-5-15-10-6-8 (2)11 (12 (13)14)9 (3)7-10/h6-7H,4-5H2,1-3H3, (H,13,14) .


Molecular Structure Analysis

The molecular structure of 2,6-Dimethyl-4-propoxybenzoic acid is represented by the formula C12H16O3 . The InChI code provides a specific description of the molecule’s structure .


Physical And Chemical Properties Analysis

2,6-Dimethyl-4-propoxybenzoic acid is a solid at room temperature . It should be stored at a temperature between 2-8°C .

Scientific Research Applications

Polymorphic Control in Crystallization

A study conducted by Semjonova and Be̅rziņš (2022) used 2,6-dimethoxybenzoic acid (a close relative of 2,6-dimethyl-4-propoxybenzoic acid) to explore the control of polymorphic outcomes in crystallization. The research involved characterizing different polymorphs of 2,6-dimethoxybenzoic acid and assessing the effects of additives like polyethylene glycol (PEG) and hydroxypropyl cellulose (HPC) on their crystallization and stability. This application is significant in understanding and manipulating the crystal forms of compounds similar to 2,6-dimethyl-4-propoxybenzoic acid, which can be crucial in various scientific and industrial processes (Semjonova & Be̅rziņš, 2022).

Synthesis and Optimization

Xu Ya (2002) described the synthesis of 2,6-dimethoxybenzoic acid, which shares a structural similarity with 2,6-dimethyl-4-propoxybenzoic acid. This research focused on optimizing the synthesis process by adjusting reaction temperatures and conditions to increase yield and purity. Such studies are crucial for efficient production and utilization of similar compounds in various scientific applications (Xu Ya, 2002).

Polymorph Identification

Research by Portalone (2011) identified a new crystalline form of 2,6-dimethoxybenzoic acid, highlighting the importance of identifying different polymorphs of compounds like 2,6-dimethyl-4-propoxybenzoic acid. Understanding various polymorphic forms is vital for applications where specific crystal structures are desired for their unique properties (Portalone, 2011).

Safety and Hazards

The compound is classified under the GHS07 hazard class . The hazard statements associated with it are H315, H319, and H335 . The precautionary statements are P261, P305, P351, and P338 . The MSDS for this compound can be found here.

properties

IUPAC Name

2,6-dimethyl-4-propoxybenzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16O3/c1-4-5-15-10-6-8(2)11(12(13)14)9(3)7-10/h6-7H,4-5H2,1-3H3,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SYHZOPOTVGUEAZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC1=CC(=C(C(=C1)C)C(=O)O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401295525
Record name 2,6-Dimethyl-4-propoxybenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401295525
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

208.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

100256-91-5
Record name 2,6-Dimethyl-4-propoxybenzoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=100256-91-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,6-Dimethyl-4-propoxybenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401295525
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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